Cas no 1602729-87-2 (3-ethyl-1-(3-methylpiperidin-4-yl)methylurea)

3-Ethyl-1-(3-methylpiperidin-4-yl)methylurea is a specialized organic compound featuring a urea backbone substituted with an ethyl group and a 3-methylpiperidin-4-ylmethyl moiety. This structure imparts unique physicochemical properties, making it valuable for applications in medicinal chemistry and pharmaceutical research. The presence of the piperidine ring enhances its potential as a building block for bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship (SAR) studies. The compound's stability and solubility profile further support its utility in synthetic and pharmacological investigations.
3-ethyl-1-(3-methylpiperidin-4-yl)methylurea structure
1602729-87-2 structure
Product Name:3-ethyl-1-(3-methylpiperidin-4-yl)methylurea
CAS No:1602729-87-2
MF:C10H21N3O
MW:199.29324221611
CID:5607142
PubChem ID:114700110
Update Time:2025-05-19

3-ethyl-1-(3-methylpiperidin-4-yl)methylurea Chemical and Physical Properties

Names and Identifiers

    • Urea, N-ethyl-N'-[(3-methyl-4-piperidinyl)methyl]-
    • 3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea
    • EN300-841491
    • 1602729-87-2
    • 3-ethyl-1-(3-methylpiperidin-4-yl)methylurea
    • Inchi: 1S/C10H21N3O/c1-3-12-10(14)13-7-9-4-5-11-6-8(9)2/h8-9,11H,3-7H2,1-2H3,(H2,12,13,14)
    • InChI Key: PENXYFGMQPDQNZ-UHFFFAOYSA-N
    • SMILES: N(CC)C(NCC1CCNCC1C)=O

Computed Properties

  • Exact Mass: 199.168462302g/mol
  • Monoisotopic Mass: 199.168462302g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 53.2Ų

Experimental Properties

  • Density: 0.958±0.06 g/cm3(Predicted)
  • Boiling Point: 372.4±15.0 °C(Predicted)
  • pka: 14.65±0.46(Predicted)

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Additional information on 3-ethyl-1-(3-methylpiperidin-4-yl)methylurea

Recent Advances in the Study of 3-ethyl-1-(3-methylpiperidin-4-yl)methylurea (CAS: 1602729-87-2)

The compound 3-ethyl-1-(3-methylpiperidin-4-yl)methylurea (CAS: 1602729-87-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.

One of the key areas of interest is the compound's interaction with specific biological targets. Preliminary research indicates that 3-ethyl-1-(3-methylpiperidin-4-yl)methylurea exhibits high affinity for certain receptor subtypes, which could be leveraged for the treatment of neurological disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating neurotransmitter release in preclinical models, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

In addition to its neurological applications, recent investigations have explored the compound's role in oncology. A study conducted by researchers at the National Cancer Institute revealed that 3-ethyl-1-(3-methylpiperidin-4-yl)methylurea can inhibit the proliferation of certain cancer cell lines by disrupting key signaling pathways. These findings, published in Cancer Research, highlight the compound's potential as a novel chemotherapeutic agent, particularly for cancers with limited treatment options.

The synthesis and optimization of 3-ethyl-1-(3-methylpiperidin-4-yl)methylurea have also been a focal point of recent research. Advances in synthetic chemistry have enabled the development of more efficient and scalable routes for its production, as detailed in a 2022 article in Organic Process Research & Development. These improvements are critical for facilitating further preclinical and clinical studies, ensuring a steady supply of the compound for research purposes.

Despite these promising developments, challenges remain. The pharmacokinetic profile of 3-ethyl-1-(3-methylpiperidin-4-yl)methylurea, including its bioavailability and metabolic stability, requires further optimization. Ongoing studies are addressing these issues through structural modifications and formulation strategies, as reported in a recent issue of Drug Metabolism and Disposition. These efforts aim to enhance the compound's therapeutic index and reduce potential side effects.

In conclusion, 3-ethyl-1-(3-methylpiperidin-4-yl)methylurea (CAS: 1602729-87-2) represents a promising candidate for drug development across multiple therapeutic areas. Continued research into its mechanism of action, synthetic accessibility, and pharmacokinetic properties will be essential for translating these findings into clinical applications. The compound's versatility and potential underscore the importance of interdisciplinary collaboration in advancing chemical biology and pharmaceutical science.

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